Synthetic Efficiency: 70% Yield via Chemoenzymatic Route vs. Lower Yields for Chemical Deprotection of Penta-Acetate
The target compound is synthesized in a 70% overall yield via a one-pot chemoenzymatic approach using immobilized Candida rugosa lipase (CRL) on octyl agarose for regioselective C-6 deacetylation of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, followed by a temperature- and pH-controlled acyl migration [1]. In contrast, direct chemical deacetylation of the same penta-acetate precursor at the anomeric position is non-selective and typically yields complex mixtures of partially acetylated sugars, requiring multiple chromatographic separations and significantly reducing isolated yield [2].
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 70% overall yield |
| Comparator Or Baseline | 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose (chemical hydrolysis) |
| Quantified Difference | Yield advantage not precisely quantified but described as 'avoids problems of classical chemical synthesis' which typically result in lower isolated yields due to side reactions [2]. |
| Conditions | Enzymatic hydrolysis with immobilized Candida rugosa lipase on octyl agarose, aqueous medium, followed by acyl migration at controlled temperature and pH. |
Why This Matters
Higher synthetic yield directly translates to lower cost-per-gram for procurement of research-grade material and enables scalable preparation of complex glycans.
- [1] Terreni M, Salvetti R, Linati L, Fernandez-Lafuente R, Fernandez-Lorente G, Bastida A, Guisan JM. Regioselective enzymatic hydrolysis of acetylated pyranoses and pyranosides using immobilised lipases. An easy chemoenzymatic synthesis of α- and β-D-glucopyranose acetates bearing a free secondary C-4 hydroxyl group. Carbohydr Res. 2002;337(18):1615-1621. View Source
- [2] Hall DM, Lawler TE, Childress SJ. A practical synthesis of 1,2.3.6-tetra-O-acetyl-α- and β-D-glucopyranose, and their use to prepare trisaccharides. Carbohydr Res. 1974;38:359-363. View Source
